2-Fluoro-5-(methoxymethyl)benzaldehyde

Description

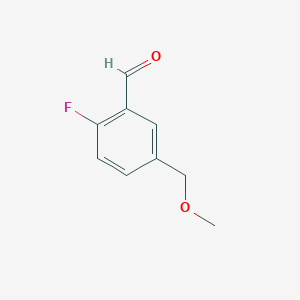

Chemical Structure and Properties 2-Fluoro-5-(methoxymethyl)benzaldehyde (CAS: 19415-51-1) is a halogenated aromatic aldehyde with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . Its structure features a fluorine atom at the 2-position and a methoxymethyl (–OCH₂OCH₃) group at the 5-position of the benzaldehyde ring (Figure 1). This compound is notable for its dual functional groups, which influence its reactivity and applications in organic synthesis.

Synthesis and Applications The compound can be synthesized via protection-deprotection strategies, as demonstrated in a step involving the hydrolysis of 2-methoxy-5-(methoxymethoxy)benzaldehyde under acidic conditions . It serves as a key intermediate in pharmaceutical research, particularly in the synthesis of pyrrolopyrimidine-based EGFR inhibitors for cancer therapy .

Properties

IUPAC Name |

2-fluoro-5-(methoxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-12-6-7-2-3-9(10)8(4-7)5-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJZJUQVFWHUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method to synthesize 2-Fluoro-5-(methoxymethyl)benzaldehyde involves starting from 2-amino-5-methoxytoluene . The synthesis typically includes the following steps:

Nitration: The 2-amino-5-methoxytoluene is nitrated to form 2-nitro-5-methoxytoluene.

Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-5-methoxytoluene.

Fluorination: The amino group is replaced with a fluorine atom using a fluorinating agent.

Formylation: Finally, the compound is formylated to introduce the aldehyde group, resulting in this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(methoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: 2-Fluoro-5-(methoxymethyl)benzoic acid.

Reduction: 2-Fluoro-5-(methoxymethyl)benzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-(methoxymethyl)benzaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceuticals: It serves as a building block for the synthesis of various drugs and active pharmaceutical ingredients (APIs).

Agrochemicals: It is used in the synthesis of pesticides and herbicides.

Dyes and Pigments: It is used as an intermediate in the production of certain dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(methoxymethyl)benzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In pharmaceuticals, its mechanism of action would depend on the specific drug it is incorporated into, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physical Properties

The electronic and steric effects of substituents significantly alter the behavior of fluorinated benzaldehydes. Below is a comparative analysis:

Key Observations :

- Electron-Withdrawing Groups : The trifluoromethyl (–CF₃) group in 2-Fluoro-5-(trifluoromethyl)benzaldehyde enhances electrophilicity, enabling efficient participation in nucleophilic aromatic substitution (SNAr) reactions (e.g., naphthol synthesis with yields up to 85% ).

- Ether Groups : Methoxymethyl (–OCH₂OCH₃) and methoxy (–OCH₃) groups are less electron-withdrawing than –CF₃, making the aldehyde group more reactive toward nucleophilic additions. For example, 2-Fluoro-5-methoxybenzaldehyde is used to prepare phenylboronic acids for Suzuki couplings .

- Halogen Variation : Bromine at the 2-position (2-Bromo-5-fluorobenzaldehyde) increases steric hindrance but is preferred in cross-coupling reactions for drug candidates .

Biological Activity

2-Fluoro-5-(methoxymethyl)benzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthetic methods, and relevant case studies.

- Molecular Formula : C9H11FO2

- Molecular Weight : 170.18 g/mol

- Canonical SMILES : CC1=CC(=CC(=C1F)OC)CO

Biological Activity Overview

The biological activity of this compound is influenced by its structural characteristics, particularly the presence of the fluorine atom and the methoxymethyl group. These features enhance its interaction with biological targets, potentially leading to various pharmacological effects.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes, modulating biochemical pathways.

- Receptor Interaction : It may interact with various receptors, influencing cellular signaling cascades.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, a study demonstrated that fluorinated benzaldehyde derivatives can inhibit the replication of Hepatitis C virus (HCV) by targeting the NS5B polymerase enzyme .

Cytotoxicity Studies

In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity against cancer cell lines. The compound demonstrated a significant reduction in cell viability in assays involving human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), suggesting potential as an anticancer agent.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15 | |

| PC-3 | 20 |

Synthetic Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination Reactions : Utilizing electrophilic fluorination techniques to introduce the fluorine atom onto the benzene ring.

- Formylation : Employing Vilsmeier-Haack reaction conditions to introduce the aldehyde functional group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.